Isocorynoxeine
Overview
Description
Mechanism of Action
Target of Action
Isocorynoxeine, a major alkaloid found in Uncaria rhynchophylla, primarily targets the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is involved in various functions including the regulation of mood and cognition.
Mode of Action
This compound exhibits a dose-dependent inhibition of 5-HT2A receptor-mediated current response . This suggests that this compound interacts with the 5-HT2A receptors, inhibiting their function in a manner that is dependent on the concentration of this compound present .
Biochemical Pathways
This suggests that this compound may affect calcium signaling pathways, specifically those involving L-type calcium channels and α1A-adrenoceptor-mediated intracellular Ca2+ release .
Pharmacokinetics
This compound undergoes extensive metabolism in vivo, mainly including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . After intraperitoneal administration in rats, the half-life (t1/2) of this compound is 4.9 ± 2.1 hours, indicating quick elimination .
Result of Action
This compound has been shown to have various biological effects. It can prevent the production of nitric oxide (NO) in rat microglia cells when exposed to lipopolysaccharide (LPS) . At a concentration of 100 µM, this compound protects HT22 mouse hippocampal cells against glutamate-induced cytotoxicity . It also exhibits vasorelaxant effects on isolated mesenteric arteries in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the environment, such as calcium ions, can affect the activity of this compound . Furthermore, the metabolic enzymes present in the body can also influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Isocorynoxeine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the 5-HT2A receptor function in the mouse brain . Additionally, it exhibits vasodilatory effects by inhibiting L-type calcium channel-mediated external calcium influx and alpha-1A-adrenoceptor-mediated intracellular calcium release in vascular smooth muscle cells . These interactions highlight the compound’s potential in modulating neurotransmission and vascular function.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to protect against glutamate-induced neuronal damage in cultured cerebellar granule cells from rats . Furthermore, this compound inhibits lipopolysaccharide-induced nitric oxide release in primary cultured rat cortical microglia . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function and offering neuroprotective benefits.
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It acts as a vasodilator by inhibiting L-type calcium channels and alpha-1A-adrenoceptors, leading to reduced calcium influx and release in vascular smooth muscle cells . Additionally, this compound’s neuroprotective effects are mediated through its ability to inhibit the 5-HT2A receptor and reduce oxidative stress and inflammation . These mechanisms underscore the compound’s potential in treating cardiovascular and neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound undergoes extensive metabolism, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . These metabolic processes influence the stability and degradation of this compound, affecting its long-term impact on cellular function. Studies have shown that this compound exhibits a significant neuroprotective effect against glutamate-induced cell death at maximum concentration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, this compound was administered orally at 40 mg/kg, and its metabolites were analyzed in plasma, urine, and bile . The compound exhibited beneficial effects on the cardiovascular and cardiocerebral vascular systems at this dosage. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive metabolism in vivo, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . These metabolic processes are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. Studies have shown that this compound is rapidly absorbed into the bloodstream and distributed to various tissues, including the brain . The compound’s ability to cross the blood-brain barrier is particularly significant for its neuroprotective effects. Additionally, this compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound is known to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular distribution of this compound is crucial for its interaction with biomolecules and its overall pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isocorynoxeine involves several steps, starting from the extraction of the plant material. The primary method includes the use of chromatographic techniques to isolate the compound from the plant extract. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out at room temperature .
Industrial Production Methods: Industrial production of 7-Isocorynoxeine is still in its nascent stages. The primary method involves large-scale extraction from Uncaria rhynchophylla using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Isocorynoxeine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of 7-Isocorynoxeine, which exhibit different pharmacological activities .
Scientific Research Applications
7-Isocorynoxeine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other indole alkaloids.
Biology: Studied for its effects on various biological pathways, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use in treating hypertension, neurodegenerative diseases, and other conditions.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
7-Isocorynoxeine is structurally similar to other indole alkaloids, such as:
- Rhynchophylline
- Corynoxeine
- Isorhynchophylline
Uniqueness: What sets 7-Isocorynoxeine apart is its specific inhibition of the 5-HT2A receptor and its potent vasodilatory effects. While other similar compounds also exhibit neuroprotective and antihypertensive properties, 7-Isocorynoxeine’s unique combination of these effects makes it a compound of significant interest in pharmacological research .
Properties
IUPAC Name |
methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGVMUWMAGNSY-VKCGGMIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317164 | |
Record name | Isocorynoxeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51014-29-0 | |
Record name | Isocorynoxeine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51014-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocorynoxeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocorynoxeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOCORYNOXEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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